N-(5-Chloro-2,4-dimethylphenyl)-N'-methylthiourea
Description
N-(5-Chloro-2,4-dimethylphenyl)-N’-methylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This compound is characterized by the presence of a chloro group and two methyl groups on the phenyl ring, along with a methylthiourea moiety.
Properties
CAS No. |
62616-61-9 |
|---|---|
Molecular Formula |
C10H13ClN2S |
Molecular Weight |
228.74 g/mol |
IUPAC Name |
1-(5-chloro-2,4-dimethylphenyl)-3-methylthiourea |
InChI |
InChI=1S/C10H13ClN2S/c1-6-4-7(2)9(5-8(6)11)13-10(14)12-3/h4-5H,1-3H3,(H2,12,13,14) |
InChI Key |
AOCPNKSWPBHMMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=S)NC)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-2,4-dimethylphenyl)-N’-methylthiourea typically involves the reaction of 5-chloro-2,4-dimethylaniline with methyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-(5-Chloro-2,4-dimethylphenyl)-N’-methylthiourea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-Chloro-2,4-dimethylphenyl)-N’-methylthiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-Chloro-2,4-dimethylphenyl)-N’-methylthiourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-Chloro-2,4-dimethylphenyl)-N’-methylthiourea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Chloro-2,4-dimethylphenyl)-N,N-dimethylamine
- (2,4-Dimethylphenyl)(2-nitrophenyl)sulfane
Uniqueness
N-(5-Chloro-2,4-dimethylphenyl)-N’-methylthiourea is unique due to its specific substitution pattern on the phenyl ring and the presence of a methylthiourea moiety. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
